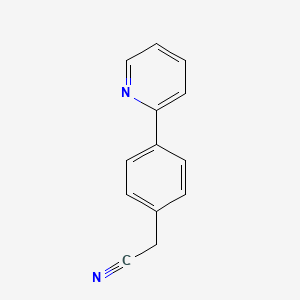
2-(4-(Pyridin-2-yl)phenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Pyridin-2-yl)phenyl)acetonitrile is an organic compound with the molecular formula C13H10N2 It is characterized by the presence of a pyridine ring attached to a phenyl group, which is further connected to an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyridin-2-yl)phenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridin-4-yl)acetic ester. This reaction typically involves decarboxylation followed by the addition of lithium chloride in dimethyl sulfoxide at elevated temperatures (100-160°C) for 90-180 minutes . The reaction mixture is then poured into water, and the resulting solid is filtered and dried to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
2-(4-(Pyridin-2-yl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds with various functional groups.
科学研究应用
2-(4-(Pyridin-2-yl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of advanced materials and as a ligand in catalysis.
作用机制
The mechanism of action of 2-(4-(Pyridin-2-yl)phenyl)acetonitrile involves its interaction with specific molecular targets. The pyridine and phenyl rings allow for π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(Pyridin-4-yl)acetonitrile: Similar structure but lacks the phenyl group.
2-Phenyl-2-(pyridin-2-yl)acetonitrile: Similar structure but with a different substitution pattern on the pyridine ring.
4-(4-(Cyanomethyl)phenyl)pyridine: Similar structure but with a different arrangement of the nitrile group.
Uniqueness
2-(4-(Pyridin-2-yl)phenyl)acetonitrile is unique due to the specific arrangement of the pyridine and phenyl rings, which provides distinct electronic and steric properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H10N2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-(4-pyridin-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C13H10N2/c14-9-8-11-4-6-12(7-5-11)13-3-1-2-10-15-13/h1-7,10H,8H2 |
InChI 键 |
RUZNIAXYNYUMMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


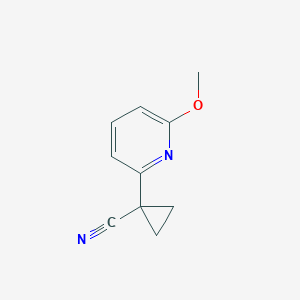
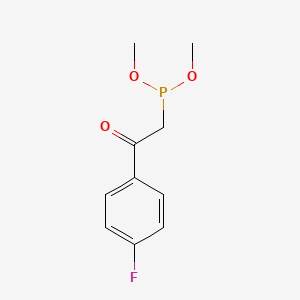

![5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile](/img/structure/B15245127.png)


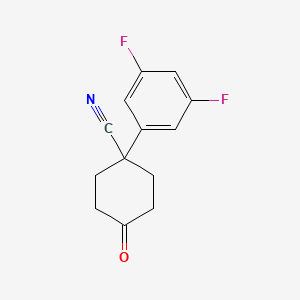
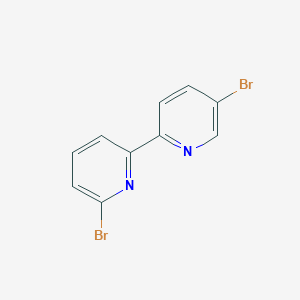
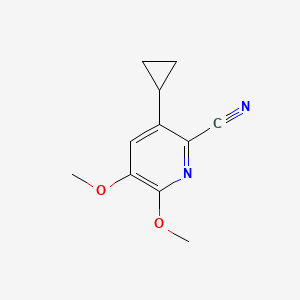
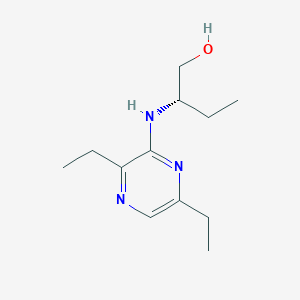
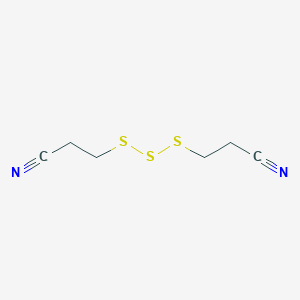
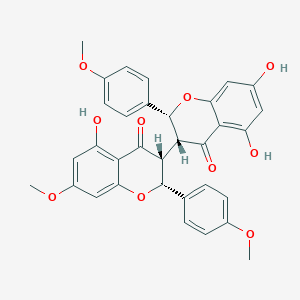
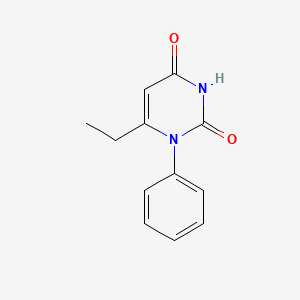
![2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245203.png)
